2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-amine 1,1-dioxide
CAS No.: 1114597-89-5
Cat. No.: VC2305126
Molecular Formula: C7H10N2O2S2
Molecular Weight: 218.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1114597-89-5 |
|---|---|
| Molecular Formula | C7H10N2O2S2 |
| Molecular Weight | 218.3 g/mol |
| IUPAC Name | 2-methyl-1,1-dioxo-3,4-dihydrothieno[2,3-e]thiazin-4-amine |
| Standard InChI | InChI=1S/C7H10N2O2S2/c1-9-4-5(8)7-6(2-3-12-7)13(9,10)11/h2-3,5H,4,8H2,1H3 |
| Standard InChI Key | GRULYHJHDYQEGQ-UHFFFAOYSA-N |
| SMILES | CN1CC(C2=C(S1(=O)=O)C=CS2)N |
| Canonical SMILES | CN1CC(C2=C(S1(=O)=O)C=CS2)N |
Introduction
Chemical Identity and Structural Characteristics
2-Methyl-3,4-dihydro-2H-thieno[2,3-e] thiazin-4-amine 1,1-dioxide is a sulfur-containing heterocyclic compound characterized by its fused ring system. This section details its fundamental structural and identification parameters.
Basic Identification
The compound is uniquely identified through several standard parameters as shown in Table 1:
| Parameter | Value |
|---|---|
| CAS Registry Number | 1114597-89-5 |
| Molecular Formula | C₇H₁₀N₂O₂S₂ |
| Molecular Weight | 218.3 g/mol |
| IUPAC Name | 2-methyl-1,1-dioxo-3,4-dihydrothieno[2,3-e]thiazin-4-amine |
| InChI | InChI=1S/C7H10N2O2S2/c1-9-4-5(8)7-6(2-3-12-7)13(9,10)11/h2-3,5H,4,8H2,1H3 |
| InChIKey | GRULYHJHDYQEGQ-UHFFFAOYSA-N |
| SMILES | CN1CC(C2=C(S1(=O)=O)C=CS2)N |
The compound is officially registered with the CAS number 1114597-89-5, providing a standardized identification method in chemical databases and literature .
Structural Features
The compound possesses a complex heterocyclic structure consisting of:
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A thieno[2,3-e] core - a thiophene ring fused with another heterocyclic system
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A thiazine ring - a six-membered ring containing nitrogen and sulfur atoms
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A methyl group attached to the nitrogen atom in the thiazine ring
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An amine group at the 4-position
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Two oxygen atoms forming a dioxide (1,1-dioxide) at the sulfur atom of the thiazine ring
This unique structural arrangement contributes to its chemical behavior and potential biological activities, as the fused heterocyclic system creates specific electronic distributions and stereochemical properties that can influence interactions with biological targets.
Physical and Chemical Properties
Understanding the physical and chemical properties of 2-methyl-3,4-dihydro-2H-thieno[2,3-e] thiazin-4-amine 1,1-dioxide is essential for its proper handling and application in research settings.
Chemical Properties
The chemical reactivity of this compound is influenced by several structural features:
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The amine group at the 4-position serves as a potential site for nucleophilic reactions and can participate in hydrogen bonding.
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The 1,1-dioxide functionality on the thiazine sulfur increases the electrophilicity of adjacent carbon atoms.
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The thiophene ring provides aromatic character and potential sites for electrophilic substitution.
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The partially saturated thiazine ring contains reactive sites for potential functionalization .
These properties make the compound versatile for chemical modifications and potentially valuable as a building block in organic synthesis of more complex structures.
Future Research Directions
Based on the structural features and the activities of related compounds, several promising research directions for 2-methyl-3,4-dihydro-2H-thieno[2,3-e] thiazin-4-amine 1,1-dioxide can be identified.
Structure Optimization and SAR Studies
Future research could focus on:
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Systematic modification of the compound's structure to develop structure-activity relationships (SAR).
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Investigation of the effects of different substituents at various positions, particularly at the amine group or the methyl position.
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Development of more potent and selective derivatives for specific biological targets based on initial activity screening results .
Mechanism of Action Studies
Understanding the potential mechanisms through which this compound and its derivatives exert biological effects would be valuable, including:
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Identification of specific protein targets or receptors with which the compound interacts.
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Elucidation of biochemical pathways affected by the compound.
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Investigation of structure-based binding modes using computational and experimental approaches.
Pharmaceutical Applications
Given the pharmaceutical relevance of related thieno-thiazine compounds, investigating potential therapeutic applications would be worthwhile:
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Evaluation for carbonic anhydrase inhibition properties, similar to the related compound Brinzolamide.
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Assessment of anti-inflammatory, analgesic, or antimicrobial activities suggested by studies on related thiazine derivatives.
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Exploration of potential applications in treating oxidative stress-related conditions based on antioxidant properties observed in similar compounds .
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